1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride
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Overview
Description
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride is a chemical compound that belongs to the adamantane family. This compound is characterized by the presence of a difluoroadamantane moiety, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3,5-difluoroadamantane-1-carboxylic acid, which is then converted to 3,5-difluoroadamantan-1-yl isocyanate using diphenylphosphoryl azide and a fluorinating agent like Ishikawa reagent . The isocyanate is subsequently reacted with methanamine to form the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoroadamantane moiety allows for substitution reactions, where fluorine atoms can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroadamantane moiety enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(adamantan-1-yl)methanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(3,5-difluorophenyl)methanamine: Contains a phenyl group instead of the adamantane moiety, leading to variations in reactivity and applications.
ML133 hydrochloride: A selective inhibitor of potassium channels, showcasing different biological activities compared to the adamantane derivative.
The unique presence of the difluoroadamantane moiety in this compound imparts distinct chemical stability and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
73600-35-8 |
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Molecular Formula |
C11H18ClF2N |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(3,5-difluoro-1-adamantyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17F2N.ClH/c12-10-2-8-1-9(4-10,7-14)5-11(13,3-8)6-10;/h8H,1-7,14H2;1H |
InChI Key |
NGYATAOUAZVNMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)CN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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